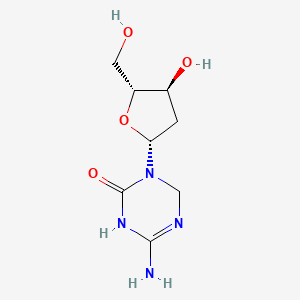

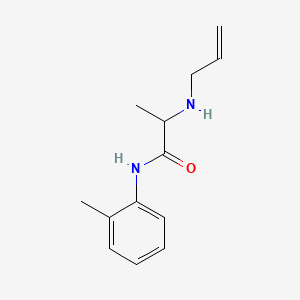

2'-Deoxy-5,6-dihydro-5-azacytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SN-1212 implica múltiples pasos, comenzando con la preparación del andamio nucleósido. Los pasos clave incluyen:

Formación de la base nucleósido: Esto implica la reacción de una fracción de azúcar adecuada con una base nitrogenada en condiciones controladas.

Modificación del nucleósido: El nucleósido luego se modifica químicamente para introducir los grupos funcionales deseados que le confieren sus propiedades antivirales.

Métodos de Producción Industrial

La producción industrial de SN-1212 sigue una ruta sintética similar pero a mayor escala. El proceso implica:

Síntesis a granel de la base nucleósido: Usando grandes reactores para combinar la fracción de azúcar y la base nitrogenada.

Modificación química: Se utilizan reactores químicos a gran escala para introducir los grupos funcionales.

Purificación: El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

SN-1212 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir SN-1212 en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan ciertos grupos funcionales en la molécula

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los iones hidróxido y las aminas se utilizan comúnmente en reacciones de sustitución

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de nucleósidos sustituidos .

Aplicaciones Científicas De Investigación

SN-1212 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: Se investiga por sus efectos sobre la replicación viral y la mutagénesis.

Medicina: Se explora como un posible agente antiviral para el tratamiento del VIH y otras infecciones virales.

Industria: Se utiliza en el desarrollo de fármacos antivirales y agentes terapéuticos .

Mecanismo De Acción

SN-1212 ejerce sus efectos aumentando la tasa de mutación del virus VIH. Esto se logra mediante la incorporación del análogo de nucleósido en el ADN viral durante la replicación. La presencia de SN-1212 en el genoma viral conduce a errores en la replicación, causando finalmente el colapso de la población viral . El compuesto se dirige a la enzima transcriptasa inversa viral, que es responsable de la replicación del genoma viral .

Comparación Con Compuestos Similares

Compuestos Similares

Zidovudina (AZT): Otro análogo de nucleósido utilizado en el tratamiento del VIH.

Lamivudina (3TC): Un análogo de nucleósido que inhibe la transcriptasa inversa.

Emtricitabina (FTC): Similar a la lamivudina, se utiliza en terapias combinadas para el VIH

Unicidad

SN-1212 es único en su mecanismo de acción, ya que induce específicamente la mutagénesis viral, lo que lleva al colapso de la población viral. Esto es diferente de otros análogos de nucleósidos que inhiben principalmente la replicación viral .

Propiedades

Número CAS |

114522-16-6 |

|---|---|

Fórmula molecular |

C8H14N4O4 |

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |

Clave InChI |

LAOLDMMWVYDDID-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |

SMILES canónico |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.

- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.

- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![Glycine, N-(4-chlorophenyl)-N-[[4-[3-[[3-(dimethylamino)propyl]amino]-3-oxopropyl]phenyl]sulfonyl]-, (2Z)-2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide](/img/structure/B1673682.png)

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)